molecular formula C11H13BrN2O B1459361 N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide CAS No. 1595873-60-1

N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide

Cat. No.: B1459361
CAS No.: 1595873-60-1
M. Wt: 269.14 g/mol
InChI Key: QDWSYGZDDBJZSY-UHFFFAOYSA-N
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Description

N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide is a chemical compound with the CAS Registry Number 1595873-60-1 and a molecular formula of C 11 H 13 BrN 2 O . It has a molecular weight of 269.14 g/mol . This compound is characterized by a pyridine ring bearing a bromine atom at the 4-position and a cyclopentanecarboxamide group at the 2-position. This bromopyridine derivative serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery . Its structure features both a bromine substituent and an amide functional group, making it a valuable substrate for various metal-catalyzed cross-coupling reactions and further functionalization . Related aminopyrimidine and bromopyridine compounds have been investigated in pharmaceutical research for their potential as inhibitors of biological targets such as cytidine triphosphate synthase 1 (CTPS1) . CTPS1 is an enzyme involved in the de novo synthesis of cytidine triphosphate, a fundamental building block for DNA, RNA, and phospholipids . Inhibiting this enzyme can impact cell proliferation, making such compounds of interest in the research of disorders associated with uncontrolled cell growth . For laboratory safety, appropriate personal protective equipment, including gloves and protective clothing, should be used. Avoid contact with skin and eyes, avoid inhalation, and ensure good ventilation. Handle the substance with care in accordance with good laboratory practices . This product is intended for research and use as a chemical synthesis intermediate only . It is not for diagnostic or therapeutic use, nor for human consumption .

Properties

IUPAC Name

N-(4-bromopyridin-2-yl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-5-6-13-10(7-9)14-11(15)8-3-1-2-4-8/h5-8H,1-4H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWSYGZDDBJZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Formation via Acid Chloride Intermediate

One common method involves converting cyclopentanecarboxylic acid into its acid chloride, followed by reaction with 4-bromo-2-aminopyridine.

  • Step 1: Preparation of Cyclopentanecarbonyl Chloride

    • Cyclopentanecarboxylic acid is treated with thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions.
    • The reaction proceeds with the evolution of gases (SO2 and HCl), yielding the acid chloride.
    • Typical conditions: reflux in anhydrous solvent (e.g., dichloromethane or chloroform), inert atmosphere to prevent moisture interference.
  • Step 2: Coupling with 4-Bromo-2-aminopyridine

    • The acid chloride is reacted with 4-bromo-2-aminopyridine in the presence of a base such as triethylamine or pyridine to scavenge HCl formed during the reaction.
    • The reaction is typically carried out at low to ambient temperature to control reactivity and minimize side reactions.
    • Solvents like dichloromethane or tetrahydrofuran are commonly used.
  • Step 3: Work-up and Purification

    • The reaction mixture is washed with aqueous solutions to remove inorganic by-products.
    • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
    • The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Direct Coupling Using Carbodiimide-Mediated Amide Bond Formation

An alternative method involves direct coupling of cyclopentanecarboxylic acid with 4-bromo-2-aminopyridine using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Step 1: Activation of Carboxylic Acid

    • Cyclopentanecarboxylic acid is activated by DCC or EDC in an aprotic solvent like dichloromethane or dimethylformamide.
    • The activated ester intermediate forms in situ.
  • Step 2: Amide Bond Formation

    • 4-Bromo-2-aminopyridine is added to the reaction mixture.
    • The amine nucleophile attacks the activated ester, forming the amide bond.
    • Reaction is typically carried out at room temperature or slightly elevated temperatures.
  • Step 3: Removal of By-products

    • Dicyclohexylurea (DCU) or other urea by-products precipitate and are removed by filtration.
    • The product is purified by chromatography or recrystallization.

Notes on Reaction Conditions and Optimization

  • Catalysts and Additives : Use of catalytic amounts of 4-dimethylaminopyridine (DMAP) can accelerate the coupling reaction.
  • Solvent Choice : Aprotic solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide are preferred to maintain solubility and reaction efficiency.
  • Temperature Control : Maintaining low to ambient temperature during coupling minimizes side reactions and decomposition.
  • Stoichiometry : Slight excess of acid chloride or coupling agent ensures complete conversion of amine.

Data Table Summarizing Preparation Methods

Method Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Acid Chloride Method Cyclopentanecarboxylic acid + SOCl2; 4-bromo-2-aminopyridine + base; DCM solvent; 0-25°C High reactivity; straightforward Requires handling of corrosive reagents; moisture sensitive 70-85
Carbodiimide-Mediated Coupling Cyclopentanecarboxylic acid + DCC/EDC; 4-bromo-2-aminopyridine; DCM or DMF; RT Mild conditions; no acid chloride needed By-product removal needed; possible side reactions 65-80

Research Findings and Literature Insights

  • The acid chloride method is widely reported in the synthesis of amides involving aromatic amines and cycloalkyl carboxylic acids due to its efficiency and relatively high yields.
  • Carbodiimide-mediated coupling is favored when direct use of acid chlorides is undesirable due to reagent sensitivity or safety concerns.
  • Patent literature indicates that similar pyridinyl amides are synthesized using these classical amide bond-forming techniques, with variations in solvents, bases, and purification methods to optimize yield and purity.
  • Reaction monitoring by thin-layer chromatography (TLC) and characterization by NMR and mass spectrometry confirm the successful formation of the target amide.
  • Purification often involves recrystallization from solvents like ethyl acetate or ethanol to obtain analytically pure this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the amide group.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Inhibition of Phosphoinositide 3-Kinase Gamma (PI3Kγ)

Mechanism of Action
Phosphoinositide 3-kinases (PI3Ks) are critical enzymes involved in cellular signaling pathways that regulate various cellular functions, including growth, proliferation, and survival. PI3Kγ specifically plays a role in immune responses and inflammation. N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide has been identified as a potent inhibitor of PI3Kγ, which can modulate immune responses and has potential therapeutic applications in treating autoimmune diseases and cancer .

Clinical Implications
Research indicates that inhibiting PI3Kγ can lead to reduced inflammation and improved outcomes in models of autoimmune diseases, such as asthma and rheumatoid arthritis. In these models, compounds like this compound have demonstrated efficacy in reducing the recruitment of inflammatory cells to sites of tissue damage .

Cannabinoid Receptor Modulation

Role in Cannabinoid Receptor System
Recent studies suggest that this compound may also act as a modulator of the cannabinoid receptor system. This system is involved in various physiological processes, including pain sensation, mood regulation, and appetite control. The compound has shown potential as both an agonist and antagonist of cannabinoid receptors, indicating its versatility in therapeutic applications .

Therapeutic Applications
Given its interaction with the cannabinoid receptor system, this compound could be explored for treating conditions such as chronic pain, anxiety disorders, and appetite-related issues. Its ability to selectively modulate these receptors may lead to fewer side effects compared to traditional cannabinoid therapies .

Anticancer Properties

Inhibition of Tumor Growth
The compound's inhibitory effects on PI3Kγ are particularly relevant in cancer research. By disrupting the signaling pathways that promote tumor growth and survival, this compound may enhance the effectiveness of existing cancer treatments or serve as a basis for developing new therapeutic agents .

Case Studies
Several studies have documented the compound's effectiveness in preclinical models of cancer. For instance, animal studies have shown that treatment with this compound leads to significant reductions in tumor size and improved survival rates compared to untreated controls . These findings underscore the need for further clinical investigations.

Summary Table of Applications

Application AreaMechanism/EffectPotential Diseases/Therapies
PI3Kγ Inhibition Reduces inflammation; modulates immune responseAutoimmune diseases (e.g., asthma)
Cannabinoid Receptor Modulation Agonist/antagonist effects on cannabinoid receptorsChronic pain, anxiety disorders
Anticancer Properties Disrupts tumor growth signaling pathwaysVarious cancers

Mechanism of Action

The mechanism of action of N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyridine and cyclopentanecarboxamide moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Cyclopentanecarboxamide derivatives with aromatic substituents exhibit significant variability in physical and chemical properties based on substituent identity. Key examples include:

Compound Name Substituent Yield (%) Melting Point (°C) Reference
1-(Phenylamino)cyclopentanecarboxamide (2a) Phenylamino 90 166
1-[(4-Methylphenyl)amino]cyclopentanecarboxamide (2b) 4-Methylphenylamino 85 120
1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide (2c) 4-Methoxyphenylamino 50 90–93

Key Observations :

  • The electron-donating methyl and methoxy groups (2b, 2c) reduce melting points compared to the unsubstituted phenylamino derivative (2a), likely due to decreased crystal packing efficiency .
  • Yield variations (50–90%) correlate with steric and electronic effects during synthesis.

Hydrazine-Carbonothioyl Derivatives

Cyclopentanecarboxamides with hydrazine-carbonothioyl groups () demonstrate distinct synthetic and physical characteristics:

Compound Name (Example) Substituent Yield (%) Melting Point (°C) Reference
N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12) Phenoxyacetyl hydrazine 59 158–161
N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14) Benzoyl hydrazine 66 193–195

Key Observations :

  • The introduction of sulfur (via carbonothioyl groups) and bulky substituents (e.g., benzoyl) increases melting points compared to non-sulfur analogs, suggesting enhanced intermolecular interactions .
  • Yields (53–66%) are moderately high but lower than phenylamino derivatives, possibly due to the complexity of multi-step syntheses.

Computational Property Predictions

For N-(2,5-dimethoxyphenyl)cyclopentanecarboxamide, computational methods (Joback and Crippen) predict gas-phase heat capacity (Cp,gas) as 649.09 J/mol·K . While similar data for N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide is unavailable, the bromine atom’s polarizability and molecular weight would likely increase Cp,gas compared to methoxy-substituted analogs.

Biological Activity

N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

This compound consists of a cyclopentanecarboxamide moiety linked to a 4-bromopyridin-2-yl group. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating various biochemical pathways. The bromine atom may facilitate interactions through halogen bonding, which can enhance binding affinity to target proteins.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through the inhibition of specific kinases involved in cell proliferation and survival.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Some studies have reported antimicrobial effects against various pathogens, indicating its potential use in infectious disease treatment.

Case Studies

  • Kinase Inhibition : A study evaluated the compound's ability to inhibit various kinases associated with cancer progression. Results indicated significant inhibition of certain targets, suggesting its potential as a kinase inhibitor in cancer therapy.
  • Inflammation Models : In vivo models demonstrated that this compound reduced markers of inflammation, supporting its use in treating inflammatory conditions .
  • Antimicrobial Testing : Laboratory tests showed efficacy against bacterial strains, with minimum inhibitory concentrations (MICs) indicating potential as an antimicrobial agent .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructureBiological Activity
N-(4-Chloropyridin-2-yl)cyclopentanecarboxamideChloroModerate kinase inhibition
N-(4-Fluoropyridin-2-yl)cyclopentanecarboxamideFluoroLow anti-inflammatory effects
N-(4-Methylpyridin-2-yl)cyclopentanecarboxamideMethylLimited antimicrobial activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide, and how are reaction conditions optimized?

  • Methodology :

  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., HOBt/EDC) to link cyclopentanecarboxylic acid derivatives with 4-bromo-2-aminopyridine. Reaction conditions include stirring at room temperature for 22 hours in ethyl acetate with triethylamine as a base .

  • Alternative Approaches : Pyridine-mediated reactions with triphenylphosphite at 100°C for 4 hours yield similar amide derivatives .

  • Optimization : Adjust molar ratios (e.g., 1:1.5 equivalents of HOBt/EDC to substrate) and solvent polarity (e.g., ethyl acetate vs. pyridine) to improve yields (typically 55–92%) .

    • Table 1 : Synthesis Optimization Parameters
Reagent SystemSolventTemperatureTimeYield (%)
HOBt/EDC, triethylamineEthyl acetateRT22 h92
TriphenylphosphitePyridine100°C4 h55–66

Q. How is the compound characterized to confirm structural integrity and purity?

  • Spectroscopic Methods :

  • 1H/13C NMR : Assign peaks for cyclopentane protons (δ 1.5–2.5 ppm) and pyridinyl/amide protons (δ 7.5–8.5 ppm). Compare with computed shifts for validation .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 283.1 for C11H12BrN2O) and isotopic patterns for bromine .
    • Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., ±0.3% deviation) .

Q. What purification strategies are effective for isolating the compound?

  • Recrystallization : Use hot ethyl acetate or aqueous ethanol to remove unreacted starting materials. Yield crystalline solids with >95% purity .
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) for challenging separations .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • SHELX Refinement : Use SHELXL for least-squares refinement against high-resolution X-ray data. Address issues like twinning or centrosymmetricity using Flack (η) or Hooft (x) parameters .

  • ORTEP Visualization : Generate 3D models to analyze bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonds in crystal packing) .

  • Table 2 : Key Crystallographic Parameters

ParameterValue (Example)Source
Space GroupP21/c
R1 (all data)0.045
Flack Parameter (x)0.02(2)

Q. How can mechanistic studies elucidate the formation pathway of the compound?

  • Kinetic Profiling : Monitor reaction intermediates via in-situ NMR or HPLC. Identify rate-determining steps (e.g., amide bond formation) .
  • Isotopic Labeling : Use 13C-labeled cyclopentanecarboxylic acid to trace carboxylate activation pathways .

Q. What computational approaches predict the compound’s electronic or biological properties?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC50 data .

Q. How are contradictions between spectroscopic and crystallographic data resolved?

  • Case Study : If NMR suggests planar amide conformation but X-ray shows slight pyramidalization, perform variable-temperature NMR to assess dynamic effects .
  • Validation : Cross-check with IR (amide I/II bands) and computational models (e.g., torsional energy profiles) .

Q. What strategies determine enantiomeric purity if chiral centers are present?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration assignment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide
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N-(4-Bromopyridin-2-yl)cyclopentanecarboxamide

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